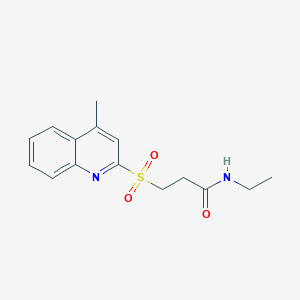
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide, also known as E7820, is a small molecule inhibitor that has shown promising results in preclinical studies as an anti-cancer agent. It was first synthesized by Eisai Co. Ltd. in Japan and has since been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and angiogenesis. Specifically, it has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are both involved in angiogenesis. In addition, it has been shown to inhibit the activity of c-Met, a receptor tyrosine kinase that is involved in cancer cell growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several key signaling proteins, including VEGFR, FGFR, and c-Met. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Finally, it has been shown to reduce the production of pro-inflammatory cytokines, which are involved in cancer cell growth and angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide is that it has been shown to be effective in vitro and in vivo, which makes it a useful tool for studying cancer cell growth and angiogenesis. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide. One direction is to further investigate its anti-cancer properties and its mechanism of action. Another direction is to test its safety and efficacy in clinical trials, with the ultimate goal of developing it as a new anti-cancer therapy. Finally, it may be useful to investigate its potential as a treatment for other diseases, such as inflammatory disorders, where angiogenesis plays a role.
Synthesis Methods
The synthesis of N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide involves a multi-step process that begins with the reaction of 4-methylquinoline-2-carboxylic acid with thionyl chloride to form 4-methylquinoline-2-carbonyl chloride. This is then reacted with N-ethyl-3-aminopropanesulfonamide to form this compound.
Scientific Research Applications
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Properties
IUPAC Name |
N-ethyl-3-(4-methylquinolin-2-yl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-16-14(18)8-9-21(19,20)15-10-11(2)12-6-4-5-7-13(12)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRYILDQMOSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCS(=O)(=O)C1=NC2=CC=CC=C2C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(4-hydroxycyclohexyl)urea](/img/structure/B7678844.png)

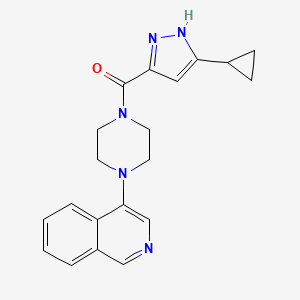
![1-[2-(3,5-Dichlorophenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7678868.png)
![[(2E,4E)-hexa-2,4-dienyl] [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7678870.png)
![5-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-methyltetrazole](/img/structure/B7678876.png)
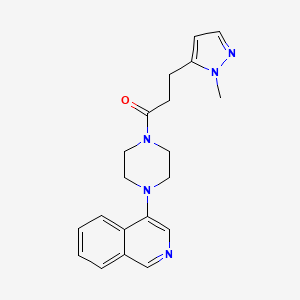
![1-methyl-5-[(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)methylsulfonyl]-1,2,4-triazole](/img/structure/B7678890.png)

![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)
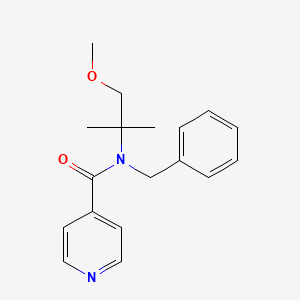
![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)
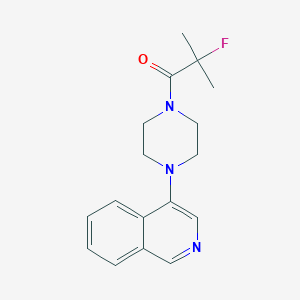
![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)
